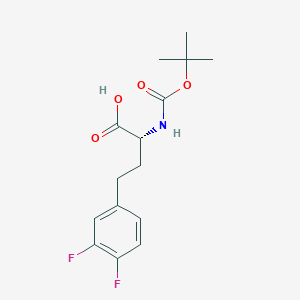

Boc-3,4-difluoro-D-homophenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-3,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative. The compound has the molecular formula C15H19F2NO4 and a molecular weight of 315.31 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Boc-3,4-difluoro-D-homophenylalanine is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves multiple steps, including synthesis, purification, and quality control, to achieve a product with a purity greater than 90%.

化学反应分析

Types of Reactions

Boc-3,4-difluoro-D-homophenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The difluorophenyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the Boc group.

Major Products Formed

Substitution Reactions: Products typically include derivatives with substituted functional groups on the difluorophenyl ring.

Deprotection Reactions: The primary product is the free amino acid, 3,4-difluoro-D-homophenylalanine.

科学研究应用

Peptide Synthesis

Boc-3,4-DFH serves as a valuable building block in peptide synthesis. The incorporation of fluorinated amino acids like Boc-3,4-DFH can significantly improve the pharmacological properties of peptides. Studies indicate that fluorinated residues enhance binding affinities to biological targets and improve metabolic stability, making them suitable for therapeutic applications .

Drug Development

The compound is utilized in drug development for creating novel therapeutic agents. The fluorination alters the physicochemical properties of peptides, often resulting in increased potency against specific receptors or enzymes. Research has shown that the presence of fluorine can lead to improved binding affinities and reduced degradation rates in biological systems .

Biochemical Studies

In biochemical research, Boc-3,4-DFH is employed to study protein interactions and enzyme mechanisms. Its unique structure allows for precise investigations into biological processes, contributing to a better understanding of enzyme-substrate interactions and protein folding dynamics .

Material Science

Boc-3,4-DFH finds applications in developing advanced materials such as polymers and coatings. The fluorinated properties can impart desirable characteristics like chemical resistance and durability .

Case Study 1: Peptide Therapeutics

In a study examining the effects of various fluorinated amino acids on peptide stability and activity, Boc-3,4-DFH was incorporated into a peptide designed to target a specific receptor involved in cancer progression. The results demonstrated significantly enhanced binding affinity compared to non-fluorinated counterparts, highlighting its potential in developing targeted therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between Boc-3,4-DFH-containing peptides and dipeptidyl peptidase IV (DPP-IV), an important target for type 2 diabetes treatment. The study found that peptides incorporating Boc-3,4-DFH exhibited superior inhibitory activity against DPP-IV compared to traditional peptides without fluorination .

作用机制

The mechanism of action of Boc-3,4-difluoro-D-homophenylalanine is primarily related to its role as an impurity in Sitagliptin. Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. The presence of this compound as an impurity can affect the overall efficacy and safety of Sitagliptin.

相似化合物的比较

Similar Compounds

Boc-D-homophenylalanine: Similar in structure but lacks the difluoro substitution on the phenyl ring.

Boc-3,4-difluoro-L-homophenylalanine: The L-enantiomer of the compound, differing in stereochemistry.

Uniqueness

Boc-3,4-difluoro-D-homophenylalanine is unique due to the presence of the difluoro substitution on the phenyl ring and its specific stereochemistry.

生物活性

Boc-3,4-difluoro-D-homophenylalanine (Boc-3,4-DFH) is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and enhanced biological activities. This article explores the biological activity of Boc-3,4-DFH, focusing on its applications in peptide synthesis, drug development, and biochemical studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C15H19F2NO4, with a molecular weight of approximately 315.31 g/mol. The introduction of fluorine atoms is known to enhance the stability and bioactivity of peptides synthesized from this compound.

1. Peptide Synthesis

Boc-3,4-DFH serves as a valuable building block in peptide synthesis. The incorporation of fluorinated amino acids like Boc-3,4-DFH can significantly improve the pharmacological properties of peptides. Studies indicate that fluorinated residues can enhance binding affinities to biological targets and improve metabolic stability, making them suitable for therapeutic applications .

2. Drug Development

The compound is utilized in drug development for creating novel therapeutic agents. The fluorination alters the physicochemical properties of peptides, often resulting in increased potency against specific receptors or enzymes. Research has shown that the presence of fluorine can lead to improved binding affinities and reduced degradation rates in biological systems .

3. Biochemical Studies

In biochemical research, Boc-3,4-DFH is employed to study protein interactions and enzyme mechanisms. Its unique structure allows for precise investigations into biological processes, contributing to a better understanding of enzyme-substrate interactions and protein folding dynamics .

Comparative Analysis with Related Compounds

To understand the significance of Boc-3,4-DFH in biological applications, it is useful to compare it with other fluorinated amino acids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H19F2NO4 | Enhanced stability and bioactivity due to specific fluorination pattern |

| Boc-2-fluoro-D-homophenylalanine | C15H19FNO4 | Single fluorine substitution; different binding properties |

| N-Boc-3-amino-4-(4-fluorophenyl)-butyric acid | C17H22FNO4 | Features an additional butyric acid chain; broader applications |

| Boc-L-homophenylalanine | C15H19NO4 | Non-fluorinated version; baseline for comparison |

Case Study 1: Peptide Therapeutics

In a study examining the effects of various fluorinated amino acids on peptide stability and activity, Boc-3,4-DFH was incorporated into a peptide designed to target a specific receptor involved in cancer progression. The results demonstrated significantly enhanced binding affinity compared to non-fluorinated counterparts, highlighting its potential in developing targeted therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between Boc-3,4-DFH-containing peptides and dipeptidyl peptidase IV (DPP-IV), an important target for type 2 diabetes treatment. The study found that peptides incorporating Boc-3,4-DFH exhibited superior inhibitory activity against DPP-IV compared to traditional peptides without fluorination .

属性

IUPAC Name |

(2R)-4-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)11(17)8-9/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJGGWJIBUIBMY-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。